2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Übersicht

Beschreibung

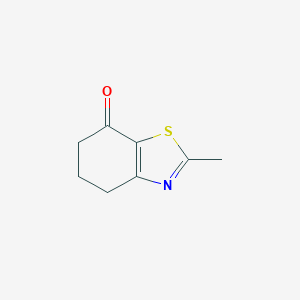

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is a heterocyclic compound with the molecular formula C8H9NOS. It is known for its unique structure, which includes a benzothiazole ring fused with a tetrahydro ring. This compound has various applications in scientific research and industry due to its versatile chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with methyl ketones in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Nucleophiles such as amines, alcohols, and thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol, amine derivatives.

Substitution: Various substituted benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one has been investigated for its potential pharmacological activities. Its derivatives are known to exhibit various biological properties:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. Research indicates that modifications in the benzothiazole ring can enhance efficacy against specific pathogens .

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells, making it a candidate for further development in cancer therapeutics .

Material Science

In material science, this compound is utilized in the synthesis of polymers and other materials:

- Polymer Additives : The compound serves as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation can enhance the durability of materials used in various industrial applications .

Agricultural Chemistry

The compound has shown potential in agricultural applications:

- Pesticide Development : Research indicates that benzothiazole derivatives can be effective as fungicides and herbicides. Their ability to disrupt cellular processes in target organisms makes them valuable in developing new agrochemicals .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | PubChem | Antimicrobial activity against Gram-positive bacteria. |

| American Elements | Derivatives showed cytotoxicity against cancer cell lines. | |

| Material Science | Sigma-Aldrich | Improved mechanical properties in polymer blends. |

| Agricultural Chemistry | AstaTech | Effective fungicidal activity against specific pathogens. |

Wirkmechanismus

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine

- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid

Uniqueness

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one stands out due to its unique benzothiazole structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in various fields, making it a valuable compound for research and industrial purposes .

Biologische Aktivität

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one (CAS Number: 17583-14-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the benzothiazole family, which is known for various pharmacological properties including antimicrobial, anticancer, and enzyme inhibition activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action and relevant research findings.

The chemical formula for this compound is C8H9NOS with a molecular weight of 169.25 g/mol. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C8H9NOS |

| Molecular Weight | 169.25 g/mol |

| IUPAC Name | This compound |

| Melting Point | 29-30 °C |

| Appearance | Powder |

Antitumor Activity

Research has indicated that derivatives of benzothiazole compounds exhibit significant antitumor properties. A study highlighted the development of a series of 2-(4-aminophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ols that showed high selectivity against aneuploid cell lines compared to diploid cell lines. The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the phenyl ring significantly enhanced the potency and selectivity against cancer cells such as MCF-7 and MDA-MB-361 .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial activity. Studies have shown that benzothiazole derivatives can inhibit bacterial growth by targeting DNA gyrase enzymes. This mechanism involves disrupting bacterial DNA replication processes. In vitro assays have confirmed the effectiveness of these compounds against various strains including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against monoamine oxidases (MAO), which are critical in the metabolism of neurotransmitters. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine in the brain, suggesting potential applications in treating mood disorders .

Case Studies

A notable case study involved testing the compound's effects on various cancer cell lines. The results indicated that certain modifications to the benzothiazole structure significantly improved its cytotoxic effects against cancer cells while maintaining lower toxicity to normal cells. These findings suggest a potential therapeutic window for developing targeted cancer therapies using benzothiazole derivatives .

Safety and Toxicology

While exploring the biological activities of this compound is crucial for understanding its therapeutic potential, safety profiles must also be considered. The compound has been classified with several hazard statements indicating it may cause skin irritation and is harmful if swallowed . Proper handling and safety measures are essential when working with this compound.

Eigenschaften

IUPAC Name |

2-methyl-5,6-dihydro-4H-1,3-benzothiazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-5-9-6-3-2-4-7(10)8(6)11-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTUPSZZEJQOJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17583-14-1 | |

| Record name | 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.